Heptylammonium (2,4-dichlorophenoxy)acetate
Description
Properties
CAS No. |
37102-63-9 |
|---|---|
Molecular Formula |
C15H23Cl2NO3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;heptan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C7H17N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8/h1-3H,4H2,(H,11,12);2-8H2,1H3 |
InChI Key |
UTILIQPPRUUSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Detailed Preparation Procedure
Synthesis of Phenoxyacetic Acid
- Reactants: Phenol and mono-chloroacetic acid.
- Conditions: The reaction is conducted in an alkaline medium, typically sodium hydroxide solution, at elevated temperatures (~100 °C) for about 40 minutes.
- Process:
- Mono-chloroacetic acid is added to sodium hydroxide solution and stirred.
- Phenol is then added, and the pH is adjusted to ~11 using sodium bicarbonate.
- The mixture is heated to promote etherification, forming sodium phenoxyacetate.
- Acidification with hydrochloric acid to pH ~4 precipitates phenoxyacetic acid.
- The solid product is filtered and dried.
This method yields phenoxyacetic acid with high efficiency and purity, serving as the precursor for chlorination.
One-Step Chlorination to 2,4-Dichlorophenoxyacetic Acid
- Reactants: Phenoxyacetic acid, hydrochloric acid, an oxidant (commonly hydrogen peroxide), and a chlorination catalyst.
- Catalysts: Mixtures of metal chlorides such as FeCl3, MgCl2, ZnCl2, SnCl4, AlCl3, TiCl4, BiCl3, phosphotungstic acid, and others have been used to enhance chlorination efficiency.
- Conditions:
- Reaction temperatures range from 60 °C to 180 °C.
- Reaction times vary between 0.5 to 10 hours depending on conditions.
- Solvents such as ethyl acetate or acetonitrile are used.
- Oxygen or hydrogen peroxide acts as the oxidant.
- Procedure:
- Phenoxyacetic acid is mixed with hydrochloric acid, oxidant, and catalyst in a solvent.
- The mixture is heated and stirred, allowing chlorination to occur at the 2 and 4 positions on the aromatic ring.
- After reaction completion, the mixture is cooled to crystallize the product.
- The solid 2,4-dichlorophenoxyacetic acid is filtered, washed, and dried.
This one-step chlorination method simplifies the process, improves yield and purity, and reduces waste generation, aligning with green chemistry principles.
Representative Experimental Data
| Embodiment | Solvent | Temperature (°C) | Reaction Time (hr) | Catalyst Composition (molar ratio) | Product Purity (%) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 5 | Ethyl acetate | 70 | 2 | FeCl3:MgCl2:ZnCl2 = 3:2:2 + others | 96.5 | 90.98 | White crystalline 2,4-D |
| 6 | Acetonitrile | 60 | 5 | Same as above | 98.1 | 92.3 | Oxygen supplied at 24.25 mL/min |
| 2 (from CN104447290A) | Acetic acid/water | 75 | 0.5 | FePC (Iron phthalocyanine) 0.1 mol% of phenoxyacetic acid | 99.7 | 98.0 | Chlorination with chlorine gas |
Note: FePC = iron phthalocyanine, a catalyst used in chlorination.
Preparation of Heptylammonium (2,4-dichlorophenoxy)acetate
Once 2,4-dichlorophenoxyacetic acid is obtained, it is neutralized with heptylamine to form the heptylammonium salt:
Reaction:
$$ \text{2,4-dichlorophenoxyacetic acid} + \text{heptylamine} \rightarrow \text{this compound} $$-
- The acid and heptylamine are mixed in stoichiometric amounts in an appropriate solvent (e.g., ethanol or water).
- The mixture is stirred at ambient or slightly elevated temperature until complete neutralization.
- The product can be isolated by evaporation, crystallization, or drying.
This neutralization is a straightforward acid-base reaction, and the purity of the final salt depends largely on the quality of the acid precursor.
Analysis of Preparation Methods
| Aspect | Phenoxyacetic Acid Synthesis | Chlorination to 2,4-Dichlorophenoxyacetic Acid | Salt Formation (Heptylammonium) |
|---|---|---|---|
| Reaction Type | Etherification (nucleophilic substitution) | Electrophilic aromatic substitution (chlorination) | Acid-base neutralization |
| Key Reagents | Phenol, mono-chloroacetic acid, NaOH | Phenoxyacetic acid, HCl, oxidant (H2O2 or Cl2), metal catalysts | Heptylamine, 2,4-dichlorophenoxyacetic acid |
| Temperature Range | ~100 °C | 60–180 °C | Ambient to mild heating |
| Reaction Time | 40 minutes | 0.5–10 hours | Minutes to hours |
| Yield Range | High (not always specified) | 73–98% depending on conditions | Typically high, depends on acid purity |
| Purity of Product | High | 92–99.7% | Dependent on acid purity |
| Environmental Impact | Moderate (alkaline waste) | Improved by one-step chlorination and catalyst selection | Low (simple neutralization) |
| Scalability | Well-established industrial process | Demonstrated in lab and pilot scales | Straightforward |
Summary of Key Research Findings
- The one-step chlorination method using hydrochloric acid and an oxidant in the presence of mixed metal chloride catalysts significantly improves the yield and purity of 2,4-dichlorophenoxyacetic acid while reducing waste.
- Use of oxygen or hydrogen peroxide as oxidants offers greener alternatives to chlorine gas, with comparable or improved yields and purities.
- The phenoxyacetic acid intermediate is efficiently prepared via etherification of phenol with chloroacetic acid under alkaline conditions, followed by acidification and isolation.
- The neutralization step to form this compound is a simple acid-base reaction, relying on the quality of the acid precursor for final product purity.
- These methods have been validated in laboratory and pilot-scale experiments, demonstrating industrial applicability and environmental considerations.
Chemical Reactions Analysis
Dissociation and Solubility Behavior
In aqueous environments, the salt dissociates into its ionic components:
| Property | Value |
|---|---|
| Water solubility (25°C) | ~45,000 mg/L (salt dissociation dominant) |
| Log Kow (Partition coefficient) | 0.1–2.14 (pH-dependent) |
The dissociation process enhances solubility compared to the parent acid (2,4-D), which has a lower solubility of ~900 mg/L at neutral pH .
Hydrolytic Stability
The compound undergoes hydrolysis under extreme pH conditions:
-
Acidic conditions: Protonation of the phenoxyacetate anion regenerates 2,4-D acid.
-
Basic conditions: Deprotonation of the heptylammonium cation releases free heptylamine.
-
Half-life in water: Data limited, but 2,4-D acid degrades photolytically (half-life ~1–3 days in sunlight).
-
Thermal stability: Stable below 140°C; decomposes at higher temperatures to release HCl and phenolic byproducts.
Reactivity in Environmental Systems
The phenoxyacetate anion participates in redox and microbial degradation pathways analogous to 2,4-D:
Photodegradation
UV light catalyzes cleavage of the ether bond, forming:
-
2,4-dichlorophenol
-
Glycolic acid derivatives
Microbial Degradation
Soil microbes metabolize the anion via oxidative pathways, yielding:
-
Chlorinated catechols
-
Succinic acid intermediates
| Process | Primary Products | Rate Constant (k) |
|---|---|---|
| Photolysis | 2,4-dichlorophenol | 0.05 day⁻¹ |
| Aerobic biodegradation | Chlorinated aliphatic acids | 0.1–0.3 day⁻¹ |
Comparative Reactivity with Parent Acid
| Property | Heptylammonium Salt | 2,4-D Acid |
|---|---|---|
| Water solubility | High (salt dissociation) | Moderate (~900 mg/L) |
| Soil adsorption (Koc) | 20–136 | 20–200 |
| Volatility | Low (ionic form) | Low |
The salt’s ionic nature reduces volatility but increases mobility in aqueous systems compared to the acid .
Toxicological Byproducts
Degradation releases chlorinated intermediates linked to ecological and health risks:
Scientific Research Applications
Herbicidal Applications
Heptylammonium (2,4-dichlorophenoxy)acetate functions primarily as a systemic herbicide targeting broadleaf weeds while sparing monocotyledons such as grasses. Its effectiveness stems from its ability to mimic plant hormones, specifically auxins, which regulate growth processes in plants.
Usage in Agriculture
- Cereal Crops : this compound is commonly applied in cereal crops for weed control, especially in no-till farming practices where it helps manage weed populations effectively without disturbing the soil .
- Turf Management : The compound is also utilized in lawn care and turf management to maintain weed-free environments in recreational areas .
Environmental Impact Studies
Research has highlighted both the efficacy and potential environmental concerns associated with the use of this compound.
Ecotoxicity
- Aquatic Systems : Studies indicate that while it is moderately toxic to mammals, its effects on aquatic ecosystems can be significant. The compound can persist in water systems under certain conditions, raising concerns about bioaccumulation and toxicity to aquatic life .
- Soil Health : Although it is non-persistent in soil, its application can affect soil microbial communities and overall soil health if used excessively .
Case Study 1: Agricultural Poisoning Incident
A notable case involved a patient who ingested 2,4-D herbicide with suicidal intent. The patient's symptoms included severe muscle damage and gastrointestinal distress. Treatment involved supportive care and urinary alkalinization due to the lack of a specific antidote for 2,4-D poisoning. This case underscores the importance of proper handling and application of herbicides like this compound to prevent accidental poisonings .
Case Study 2: Herbicide Efficacy Trials
In controlled trials assessing the efficacy of various formulations of 2,4-D derivatives, this compound demonstrated superior performance in controlling specific weed species compared to other formulations. This was particularly evident in trials conducted on cereal crops where traditional herbicides failed to achieve desired control levels .
Regulatory Considerations
The use of this compound is subject to regulatory scrutiny due to its toxicity profile. Regulatory agencies have established guidelines for its application to minimize risks to human health and the environment.
Safety Guidelines
Mechanism of Action
The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, leading to the death of unwanted plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparison with Similar Compounds
Structural and Functional Analogues
Similar compounds include other ammonium or alkylammonium salts of 2,4-D, as well as ester derivatives. Key structural analogues are summarized below:
Table 1: Structural Analogues of Heptylammonium (2,4-Dichlorophenoxy)acetate
Herbicidal Efficacy
- Field Performance : HILs like dialkyldimethylammonium (2,4-D) and alkyldi(2-hydroxyethyl)methylammonium (2,4-D) demonstrated 10–30% higher activity against broad-leaved weeds compared to dimethylammonium 2,4-D salts and efficacy comparable to 2-ethylhexyl ester formulations .
- Surface Properties : HILs exhibit low surface tension (25–35 mN/m) and contact angles (<90°), enhancing droplet spread and foliar absorption . Heptylammonium (2,4-D), with a mid-chain alkyl group, likely balances solubility and lipid membrane penetration.
Table 2: Efficacy Comparison in Winter Wheat (Field Conditions)
Environmental and Toxicological Profiles
- Volatility: HILs, including heptylammonium (2,4-D), are non-volatile, reducing operator exposure risks compared to ester forms like ethylhexyl 2,4-D .
Table 3: Toxicity Data
| Compound | EC50 (Microbial Activity) | Phytotoxicity in Wheat | Reference |
|---|---|---|---|
| Heptylammonium (2,4-D) | Not tested | Inferred safe | |
| Benzalkonium (2,4-D) | 50–100 mg/L | None | |
| 2,4-D Ethylhexyl ester | N/A | Moderate |
Physical and Chemical Properties
- Melting Points : Dimethylammonium (2,4-D) is solid (MP 85°C), while HILs with longer alkyl chains (e.g., didecyldimethylammonium) are liquids at room temperature .
Biological Activity
Heptylammonium (2,4-dichlorophenoxy)acetate, a salt derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), exhibits significant biological activity that has been the subject of various studies. This compound is primarily recognized for its herbicidal properties but also raises concerns regarding its toxicity and effects on human health and the environment.
Overview of this compound
- Chemical Structure : this compound is formed by the reaction of heptylamine with 2,4-D. It belongs to a class of compounds known as phenoxy herbicides.
- Mechanism of Action : The primary action of 2,4-D involves mimicking natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants, ultimately resulting in their death.
Herbicidal Effects
This compound is effective against a variety of broadleaf weeds while sparing grasses. Its application leads to:
- Growth Disruption : The compound induces abnormal growth patterns in target plants, disrupting normal physiological processes.
- Selectivity : It selectively affects dicotyledonous plants due to differences in hormone sensitivity compared to monocots.
Toxicological Profile
The biological activity extends beyond herbicidal effects to include potential toxicity in humans and animals:
- Acute Toxicity : Reports indicate that exposure can lead to symptoms such as nausea, vomiting, and in severe cases, respiratory failure. A case study highlighted a fatal incident linked to 2,4-D ingestion, emphasizing its acute toxicity .
- Chronic Effects : Long-term exposure studies suggest that 2,4-D can cause kidney damage and other systemic effects. Histopathological examinations have shown degenerative changes in renal tissues at high doses .
Case Studies
- Case of Poisoning : A young female farmer in Ethiopia ingested 30 mL of 2,4-D as part of a suicide attempt. Despite medical intervention, she succumbed to the effects within days. This case underscores the acute risks associated with the compound .
- Animal Studies : Research involving rats exposed to varying concentrations of 2,4-D revealed significant histological changes in liver and kidney tissues. Notably, a study found a no-observed-adverse-effect level (NOAEL) at 5 mg/kg/day for kidney damage .
Metabolism and Degradation
The metabolism of this compound is crucial for understanding its environmental impact:
- Microbial Degradation : Certain bacteria have been identified that can degrade 2,4-D effectively. This biodegradation is essential for reducing environmental residues and mitigating toxicity .
- Metabolic Pathways : Studies indicate that when livestock are exposed to 2,4-D, most of it is excreted unchanged or as conjugated forms. Only a minor fraction undergoes metabolic conversion .
Data Table: Toxicological Effects of this compound
Q & A
Q. Q1: What are the optimal synthetic routes for preparing heptylammonium (2,4-dichlorophenoxy)acetate, and how can purity be validated?
Methodological Answer: The synthesis typically involves neutralizing 2,4-dichlorophenoxyacetic acid (2,4-D) with heptylamine. For example, in analogous syntheses (e.g., hydrazide derivatives of 2,4-D), refluxing equimolar amounts of 2,4-D and the amine in ethanol for 5–8 hours achieves yields >80% . Purification via solvent evaporation and recrystallization is recommended. Purity validation should combine:
- Melting Point Analysis : Compare observed values (e.g., 155–158°C for hydrazide derivatives) with literature data .
- HPLC or GC-MS : Detect residual solvents or unreacted precursors.
- Elemental Analysis (CHNS) : Confirm stoichiometry.
Advanced Structural Characterization
Q. Q2: How can X-ray crystallography and SHELX software refine the structural analysis of this compound complexes?
Methodological Answer: X-ray crystallography resolves coordination modes and hydrogen-bonding networks. For example, calcium complexes with (2,4-dichlorophenoxy)acetate ligands show µ2-bridging behavior . Using SHELX:
Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors .
SHELXL Refinement : Apply restraints for disordered moieties (e.g., alkyl chains in heptylammonium).
Validation Tools : Check using Coot for geometry and PLATON for intermolecular interactions.
Table 1 : Example Refinement Parameters
| Parameter | Typical Value |
|---|---|
| R-factor | <0.05 |
| Resolution | 0.8–1.2 Å |
| Hydrogen Bond Distance | 2.6–3.0 Å |
Ecotoxicological Profiling
Q. Q3: What methodologies assess the environmental persistence of this compound in aquatic systems?
Methodological Answer:
- Hydrolysis Studies : Incubate at pH 4–9 (20–25°C) and monitor degradation via LC-MS. 2,4-D esters hydrolyze faster under alkaline conditions (t1/2 = 7–14 days) .
- Soil Sorption Tests : Use batch equilibrium (e.g., OECD Guideline 106) to measure Koc. Higher alkyl chain length (e.g., heptyl) increases lipophilicity and sorption potential .
- Microcosm Models : Simulate aquatic ecosystems to track bioaccumulation in algae or fish (e.g., LC50 for 2,4-D derivatives ranges 5–50 mg/L) .
Computational Modeling
Q. Q4: How can DFT calculations predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the molecule. The ester carbonyl (C=O) is a nucleophilic target .
- Fukui Indices : Identify electrophilic sites (e.g., chlorine atoms in 2,4-D moiety) .
- Solvent Effects : Apply PCM models to simulate aqueous or lipid environments.
Analytical Method Development
Q. Q5: What chromatographic techniques resolve this compound from co-formulants in herbicide formulations?
Methodological Answer:
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (70:30) + 0.1% formic acid. Retention times for alkylammonium 2,4-D esters correlate with chain length (e.g., butyl ester: ~12 min; heptyl: ~18 min) .
- GC-MS Derivatization : Silylate acidic protons (e.g., TMS derivatives) to improve volatility .
- HILIC-MS : Retain polar degradation products (e.g., free 2,4-D acid) .
Mechanistic Studies in Plant Systems
Q. Q6: How can isotope-labeled this compound trace auxin signaling disruption in Arabidopsis?
Methodological Answer:
- Synthesis of <sup>13</sup>C-Labeled Analog : Introduce <sup>13</sup>C at the acetate moiety via isotopic exchange .
- Metabolomic Profiling : Use HRMS to detect labeled metabolites (e.g., conjugated forms in root tissues).
- Transcriptomics : Compare gene expression (e.g., AUX/IAA) in treated vs. control plants .
Stability Under Storage Conditions
Q. Q7: What factors influence the shelf-life of this compound, and how are degradation products characterized?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
